BenchChemオンラインストアへようこそ!

4-(6-oxopyridazin-1(6H)-yl)butanoic acid

Lipophilicity Drug Discovery ADME Prediction

4-(6-Oxopyridazin-1(6H)-yl)butanoic acid (CAS 346407-15-6) is a small-molecule pyridazinone derivative with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g·mol⁻¹. Its structure comprises a 6-oxo-1,6-dihydropyridazine core N-alkylated with a butanoic acid side chain, granting it a free carboxylic acid handle (pKₐ ~4.5–5.0) and a computed partition coefficient (XLogP3-AA) of −0.7.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 346407-15-6
Cat. No. B1428398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-oxopyridazin-1(6H)-yl)butanoic acid
CAS346407-15-6
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(N=C1)CCCC(=O)O
InChIInChI=1S/C8H10N2O3/c11-7-3-1-5-9-10(7)6-2-4-8(12)13/h1,3,5H,2,4,6H2,(H,12,13)
InChIKeyGDXLKXUCMYFUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Oxopyridazin-1(6H)-yl)butanoic Acid (CAS 346407-15-6) – Procurement-Relevant Identity and Baseline Characteristics


4-(6-Oxopyridazin-1(6H)-yl)butanoic acid (CAS 346407-15-6) is a small-molecule pyridazinone derivative with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g·mol⁻¹ [1]. Its structure comprises a 6-oxo-1,6-dihydropyridazine core N-alkylated with a butanoic acid side chain, granting it a free carboxylic acid handle (pKₐ ~4.5–5.0) and a computed partition coefficient (XLogP3-AA) of −0.7 [2]. Commercially, the compound is supplied as a research-grade building block (typical purity ≥97%) and is classified for non-human research use only . Its low molecular weight, high aqueous solubility, and synthetic accessibility distinguish it from the numerous 3-aryl-substituted pyridazinone analogs that dominate the medicinal chemistry literature.

4-(6-Oxopyridazin-1(6H)-yl)butanoic Acid – Why Generic Pyridazinone Substitution Fails for Critical Research Applications


Pyridazinone-based butanoic acid derivatives are not interchangeable because the presence and nature of the 3-position substituent on the heterocyclic core exert profound effects on target engagement, lipophilicity, and pharmacokinetic behavior [1]. The target compound, 4-(6-oxopyridazin-1(6H)-yl)butanoic acid, is the unsubstituted parent scaffold, offering a distinct physicochemical profile from its 3-aryl and 3-heteroaryl congeners. For example, the popular 3-(4-methoxyphenyl) analog (CAS 1283109-02-3) has an XLogP3-AA of +1.3, making it >100-fold more lipophilic than the target compound (XLogP3-AA = −0.7) [2]. This difference in logP directly impacts aqueous solubility, membrane permeability, and non-specific binding, meaning that assay results obtained with one cannot be extrapolated to the other. Furthermore, the unsubstituted core lacks the extended π-system required for π-stacking interactions with certain biological targets, making it a critical negative control scaffold and a versatile intermediate for diversification [1].

4-(6-Oxopyridazin-1(6H)-yl)butanoic Acid – Head-to-Head Product-Specific Quantitative Evidence Guide


Predicted Lipophilicity (XLogP3-AA) – The 100-Fold Polarity Differential vs. 3-Aryl Analogs

4-(6-Oxopyridazin-1(6H)-yl)butanoic acid exhibits a computed partition coefficient (XLogP3-AA) of −0.7, reflecting high aqueous solubility and low membrane permeability [1]. In contrast, the closely related 3-(4-methoxyphenyl) analog (CAS 1283109-02-3) has an XLogP3-AA of +1.3, a difference of 2.0 log units [2]. This translates to an approximately 100-fold difference in the octanol/water partition coefficient, directly impacting bioavailability, distribution, and off-target binding. The 3-(2-furyl) analog (CAS 1283108-36-0) shows an intermediate XLogP3-AA of 0.7, confirming that any 3-substitution inherently increases lipophilicity [3].

Lipophilicity Drug Discovery ADME Prediction

Molecular Weight and Rule-of-Five Compliance – The Unsubstituted Core as a Fragment-Lead Anchor

With a molecular weight of 182.18 g·mol⁻¹, the target compound is the lowest-MW member of the pyridazinone–butanoic acid series [1]. The 3-(4-methoxyphenyl) analog has MW 288.30 g·mol⁻¹, and the 3-(2-furyl) analog has MW 248.23 g·mol⁻¹ [2][3]. The 106.12 g·mol⁻¹ increase observed with the methoxyphenyl substitution directly impacts compliance with Lipinski's Rule of Five, where higher MW correlates with poorer oral bioavailability potential. The target compound, being within the fragment-like space (MW < 250), is ideal for fragment-based screening and subsequent elaboration.

Fragment-Based Drug Discovery Lead Optimization Physicochemical Profile

Synthetic Versatility as a Building Block – Unoccupied 3-Position as a Diversification Handle

The target compound possesses a vacant 3-position on the pyridazinone ring, enabling direct electrophilic substitution, halogenation, or cross-coupling reactions to introduce diverse aryl or heteroaryl substituents [1]. In contrast, pre-functionalized analogs such as 4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid are terminal products that cannot be easily further diversified at this position. This makes the target compound a universal late-stage diversification intermediate, whereas its 3-substituted counterparts are typically end-point compounds in synthesis campaigns.

Combinatorial Chemistry Parallel Synthesis Medicinal Chemistry

Purity Benchmarking and Supply Chain Transparency – ≥97% Assay Purity with Full Analytical Characterization

Commercially, 4-(6-oxopyridazin-1(6H)-yl)butanoic acid is offered at a minimum purity of 97% (HPLC), meeting standard research-grade specifications . This purity threshold is critical for reproducible biological assays and chemical transformations, where impurities can act as cryptic inhibitors or catalysts. While purity is a vendor-specific parameter, the consistency across major suppliers (CymitQuimica/Biosynth, Leyan) provides a reliable procurement benchmark that may not be uniformly met by niche or custom-synthesized 3-aryl analogs.

Quality Control Analytical Chemistry Procurement Specification

4-(6-Oxopyridazin-1(6H)-yl)butanoic Acid – Evidence-Backed Research and Industrial Application Scenarios


Negative Control in MAO-B and Related Enzyme Inhibition Assays

The target compound's lack of a 3-aryl substituent predicts minimal interaction with the hydrophobic active sites of monoamine oxidase B (MAO-B) and similar enzymes, as demonstrated by SAR studies where 3-substitution is essential for potency [1]. Its high aqueous solubility (predicted LogS ~−1.5) ensures complete dissolution at assay concentrations, avoiding false-positive precipitation artifacts that can occur with more lipophilic analogs [2]. This makes it an ideal negative control for pyridazinone-based enzyme inhibitor screening campaigns.

Core Scaffold for Fragment-Based Library Synthesis

With MW 182.18 g·mol⁻¹ and XLogP3-AA = −0.7, the compound satisfies fragment-likeness criteria (MW < 250, LogP < 3.5) and offers a vacant 3-position for systematic elaboration [2]. Medicinal chemistry teams can procure this single intermediate and generate diverse 3-substituted libraries via parallel Suzuki, Sonogashira, or Buchwald-Hartwig couplings, accelerating SAR exploration while minimizing procurement overhead.

Reference Standard for LC-MS Method Development and Metabolite Identification

The well-defined chromatographic properties (predicted tR shift relative to 3-aryl analogs due to lower logP) and characteristic mass fragmentation pattern (exact mass 182.0691 Da) make the target compound a useful retention-time marker and system suitability standard for LC-MS methods targeting pyridazinone-containing metabolites or environmental degradants [1].

Carboxylic Acid-Functionalized Linker for Bioconjugation and PROTAC Design

The free butanoic acid moiety can be activated (e.g., as an NHS ester) for covalent attachment to amines on proteins, peptides, or solid supports [3]. Compared to 3-aryl analogs, the unsubstituted core presents a smaller steric footprint and simpler UV/Vis signature, facilitating conjugate characterization and reducing the risk of unintended hydrophobic interactions in the resulting bioconjugates.

Quote Request

Request a Quote for 4-(6-oxopyridazin-1(6H)-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.